Cas no 824-40-8 (Picolinic Acid N-Oxide)

Picolinic Acid N-Oxide is a heterocyclic compound featuring a pyridine ring with a carboxylic acid group at the 2-position and an N-oxide functional group. This structure imparts unique reactivity, making it valuable in coordination chemistry, catalysis, and pharmaceutical research. Its chelating properties enable the formation of stable metal complexes, useful in analytical and synthetic applications. The N-oxide moiety enhances solubility and modifies electronic properties, facilitating its use as an intermediate in organic synthesis. Picolinic Acid N-Oxide is also studied for its potential biological activity, including antimicrobial and anti-inflammatory effects. Its well-defined chemical behavior and versatility make it a useful reagent in both academic and industrial settings.
Picolinic Acid N-Oxide structure
Picolinic Acid N-Oxide structure
Product Name:Picolinic Acid N-Oxide
CAS No:824-40-8
MF:C6H5NO3
MW:139.108801603317
MDL:MFCD00006198
CID:721810
PubChem ID:69986
Update Time:2025-06-08

Picolinic Acid N-Oxide Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinecarboxylicacid, 1-oxide
    • Picolinic acid N-oxide
    • 1-oxidopyridin-1-ium-2-carboxylic acid
    • Picolinic acid, 1-oxide (6CI, 7CI, 8CI)
    • 1-Oxidopyridine-2-carboxylic acid
    • 1-Oxopicolinic acid
    • 2-Carboxypyridin-1-ium-1-olate
    • 2-Carboxypyridine 1-oxide
    • 2-Carboxypyridine N-oxide
    • NSC 27961
    • Pyridine-2-carboxylic acid N-oxide
    • CHEMBL73173
    • J-800110
    • 2-Pyridinecarboxylic acid N-oxide
    • NSC27961
    • E85314
    • 2-Pyridinecarboxylic acid 1-oxide
    • Z147642478
    • AKOS004896823
    • NSC-27961
    • P2516
    • PICOLINICACIDN-OXIDE
    • Pyridine-2-carboxylic acid 1-oxide
    • DTXSID40231715
    • J-640108
    • 2-carboxypyridine-N-oxide'
    • AC-907/25014369
    • 824-40-8
    • Picolinic acid 1-oxide
    • Picolinic acid N-oxide, 97%
    • EN300-22344
    • BDBM50403312
    • MFCD00006198
    • 2-Pyridinecarboxylic acid oxide
    • NS00015034
    • 2-Pyridinecarboxylic acid, 1-oxide
    • SCHEMBL1489277
    • CHEBI:169993
    • AS-57733
    • FHYMLBVGNFVFBT-UHFFFAOYSA-N
    • 2-Carboxylic acid-pyridine-1-oxide
    • BP-13073
    • Picolinic Acid N-Oxide
    • MDL: MFCD00006198
    • Inchi: 1S/C6H5NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4H,(H,8,9)
    • InChI Key: FHYMLBVGNFVFBT-UHFFFAOYSA-N
    • SMILES: O=C(C1[N+]([O-])=CC=CC=1)O

Computed Properties

  • Exact Mass: 139.02700
  • Monoisotopic Mass: 139.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3
  • Topological Polar Surface Area: 62.8A^2

Experimental Properties

  • Color/Form: Beige crystal
  • Density: 1.4429 (rough estimate)
  • Melting Point: 162 °C (dec.) (lit.)
  • Boiling Point: 255.04°C (rough estimate)
  • Flash Point: 237.4±21.2 °C
  • Refractive Index: 1.5423 (estimate)
  • PSA: 62.76000
  • LogP: 0.81330
  • Solubility: Not determined
  • Sensitiveness: Sensitive to humidity
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Picolinic Acid N-Oxide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Picolinic Acid N-Oxide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Picolinic Acid N-Oxide Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  20 min, 0 °C; 50 min, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C → rt
Reference
Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst
Yang, Kai; et al, Journal of Organic Chemistry, 2011, 76(9), 3151-3159

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(7-), nonadeca-μ-oxoundecaoxo(μ-oxotetraoxodimolybdate)[μ11-[phosphato(… Solvents: Carbon tetrachloride ,  Water ;  6 h, reflux
Reference
Catalytic N-oxidation of picolinic acid in the presence of heteropoly acids containing molybdenum and tungsten
Bamoharram, Fatemeh F.; et al, Journal of Molecular Catalysis A: Chemical, 2007, 267(1-2), 241-244

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Ruthenium trichloride Solvents: Water-d2 ;  20 h, 50 °C
Reference
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Production Method 4

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 70 °C; 70 °C; 30 min, 75 - 85 °C
2.1 Reagents: Hydrogen ion
2.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  cooled; 24 h, 70 - 75 °C
Reference
Synthesis of 4-nitro-2-pyridinecarboxylic acid hydrazide 1-oxide
Shi, Li-xin, Shangqiu Shifan Xueyuan Xuebao, 2007, 23(6), 70-72

Production Method 5

Reaction Conditions
1.1 -
2.1 Reagents: Hydrogen peroxide
Reference
Stable diacylhydrazines
Talik, Tadeusz; et al, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 255, 131-6

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  3 h, 50 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Reference
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  3 h, 50 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Reference
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Production Method 8

Reaction Conditions
1.1 Reagents: Peracetic acid ,  Hydrogen peroxide Solvents: Acetic acid ,  Methanol
Reference
N-Oxide substituted picolinic acids
Profft, E.; et al, Journal fuer Praktische Chemie (Leipzig), 1961, 13, 58-75

Production Method 9

Reaction Conditions
1.1 Reagents: Peracetic acid ,  Hydrogen peroxide Solvents: Acetic acid
Reference
Derivatives of picolinic acid N-oxide
Krause, Hans Walter; et al, Chemische Berichte, 1959, 92, 155-60

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide
Reference
Stable diacylhydrazines
Talik, Tadeusz; et al, Prace Naukowe Akademii Ekonomicznej imienia Oskara Langego we Wroclawiu, 1984, 255, 131-6

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid
Reference
Synthesis of compounds for chemotherapy of tuberculosis. VII. Pyridine N-oxides with sulfur-containing groups
Gardner, T. S.; et al, Journal of Organic Chemistry, 1957, 22, 984-6

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen ion
1.2 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  cooled; 24 h, 70 - 75 °C
Reference
Synthesis of 4-nitro-2-pyridinecarboxylic acid hydrazide 1-oxide
Shi, Li-xin, Shangqiu Shifan Xueyuan Xuebao, 2007, 23(6), 70-72

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
Reference
Studies on tertiary amine oxides. LXVII. Reactions of aromatic N-oxides with 3-arylrhodanines in the presence of acetic anhydride
Yousif, Mohammed M.; et al, Journal of Heterocyclic Chemistry, 1980, 17(2), 305-9

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 70 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Reference
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Production Method 15

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 50 °C
2.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Borate(1-), tetrafluoro-, cobalt(2+) (2:1) Solvents: Water-d2 ;  4 h, 40 °C
Reference
Co(II), a catalyst for selective conversion of phenyl rings to carboxylic acid groups
Sinha, Shashi Bhushan; et al, RSC Advances, 2014, 4(90), 49395-49399

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Hydrogen peroxide Catalysts: Acetone ,  Manganese perchlorate hexahydrate Solvents: Acetone ;  cooled; 16 h, rt
Reference
Manganese catalyzed cis-dihydroxylation of electron deficient alkenes with H2O2
Saisaha, Pattama; et al, Organic & Biomolecular Chemistry, 2010, 8(19), 4444-4450

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Tungstate(8-), (aquadizincate)tetracosa-μ-oxotetra-μ4-oxoundecaoxoundeca-, ammon… Solvents: Water ;  4 h, 353 K
Reference
A water soluble heteropolyoxotungstate as a selective, efficient and environment friendly oxidation catalyst
Maity, Prasenjit; et al, Journal of Chemical Sciences (Bangalore, 2009, 121(4), 377-385

Production Method 18

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Dioxirane epoxidation of alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2002, 61,

Production Method 19

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Dioxirane epoxidation of alkenes
Adam, Waldemar; et al, Organic Reactions (Hoboken, 2002, 61,

Picolinic Acid N-Oxide Raw materials

Picolinic Acid N-Oxide Preparation Products

Picolinic Acid N-Oxide Suppliers

Amadis Chemical Company Limited
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(CAS:824-40-8)Picolinic Acid N-Oxide
Order Number:A864409
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:46
Price ($):385.0
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Amadis Chemical Company Limited
(CAS:824-40-8)Picolinic Acid N-Oxide
A864409
Purity:99%
Quantity:100g
Price ($):385.0
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